Motesanib is a multikinase inhibitor designed to disrupt tumor growth and angiogenesis by targeting key receptor tyrosine kinases.
The diagram below illustrates its primary mechanism of action and downstream effects.
This compound inhibits key receptors, blocking downstream signaling and tumor growth.
Preclinical studies demonstrated that this compound could inhibit the autophosphorylation of wild-type Kit and various mutants, including some associated with imatinib resistance [1]. It induced significant tumor regression in xenograft models of breast cancer, non-small cell lung cancer (NSCLC), medullary thyroid cancer, and colon carcinoma [1] [2].
This compound was evaluated in numerous clinical trials across several cancer types. The following table provides a quantitative summary of its efficacy in key phase II studies.
| Cancer Type (Trial Phase) | Patient Population | Key Efficacy Results (by RECIST) | Outcome & Development Status |
|---|
| Differentiated Thyroid Cancer (Phase II) [2] | Progressive disease (N=93) | Confirmed Partial Response (PR): 14% Stable Disease (SD) ≥24 weeks: 35% Median Progression-Free Survival (PFS): 40 weeks | Promising initial results, but development ultimately discontinued [3]. | | Medullary Thyroid Cancer (Phase II) [3] [2] | Progressive or symptomatic (N=91) | Confirmed PR: 2% SD ≥24 weeks: 47% | Lower response rate than in differentiated thyroid cancer; development discontinued [3]. | | GIST (Phase II) [1] | Imatinib-resistant (N=102) | Confirmed Objective Response: 3% SD: 59% Durable SD ≥24 weeks: 14% Median PFS: 16 weeks | Modest tumor control; did not support further development. | | Non-Squamous NSCLC (Phase III, MONET1) [3] | Advanced (N=~1090) | No statistically significant improvement in overall survival compared to placebo + chemotherapy. | Failed to meet primary endpoint; development halted (2011) [3] [4]. | | Breast Cancer (Phase II) [3] | HER2-negative locally recurrent or metastatic (N=~171) | No evidence of efficacy superior to bevacizumab or placebo in combination with paclitaxel. | Did not support further investigation [3]. |
Research provided insights into this compound's effects beyond its primary mechanism and its potential in combination therapies.
The development of this compound was abandoned because it consistently failed to demonstrate sufficient efficacy in large-scale Phase III clinical trials required for regulatory approval [3] [4]. While the drug showed modest activity in some settings, the benefits were not strong enough to warrant further development across multiple cancer types, including NSCLC, breast cancer, and colorectal cancer [3].
The clinical journey of this compound underscores the challenges in oncology drug development, where promising early-phase results do not always translate into success in larger, definitive trials.
The table below consolidates the available quantitative and qualitative pharmacokinetic information from research and clinical studies.
| Aspect | Available Data & Findings |
|---|---|
| General PK Properties | Oral small molecule inhibitor of VEGFR 1, 2, 3, PDGFR, and Kit [1] [2] [3]. |
| Analytical Methods | A UPLC-MS/MS method was developed and validated for quantitation in rat plasma (LLOQ: 0.5 ng/mL) [4]. |
| Human Exposure (C~max~) | Not fully reported in available trial results. One study noted lower C~max~ and trough concentrations in MTC patients vs. other solid tumors, potentially impacting efficacy [2]. |
| Human Trough Levels (C~min~) | Not fully reported. Trough samples were collected in studies, but specific values are not provided in the results [5]. |
| Drug-Drug Interactions | PK not markedly affected by coadministration with gemcitabine [5] or gemcitabine/erlotinib [1]. Erlotinib exposure appeared lower when co-administered with this compound [1]. |
| Preclinical PK (Rat) | Following a single 10 mg/kg oral dose: C~max~: 515 ± 95 ng/mL; T~max~: 4.0 ± 1.0 h; t~1/2~: 5.5 ± 1.3 h; AUC~0-24~: 4487 ± 925 ng*h/mL [4]. |
For researchers designing related experiments, here are the methodologies from pivotal clinical trials.
Study Design & Dosing: This was an open-label, phase 1b, dose-finding study. Patients received this compound orally at 50 mg QD, 75 mg BID, or 125 mg QD, in combination with intravenous gemcitabine (1000 mg/m²) once weekly [5].
PK Sampling for this compound: Intensive plasma sampling was performed during cycle 1 on week 1 (day 2) and week 2 (day 1). Samples were collected at predose and 0.25, 0.5, 1, 2, 4, 6, 8, 12 (BID cohort only), and 24 hours postdose. Trough (predose) samples were also collected at later time points [5].
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method [5].
Data Analysis: A noncompartmental analysis was performed using WinNonlin Professional software (Version 5.1.1) to estimate PK parameters, including C~max~, t~max~, AUC, and terminal half-life (t~1/2~) [5].
Study Design & Dosing: This phase 1b study assessed this compound in combination with erlotinib and gemcitabine. This compound was administered at 50 mg QD, 75 mg BID, 125 mg QD, or 100 mg QD [1].
PK Sampling & Analysis: The pharmacokinetic profiles of both this compound and erlotinib were characterized. The analysis concluded that the pharmacokinetics of this compound was not markedly affected by coadministration of gemcitabine and erlotinib, or erlotinib alone [1].
This compound is a multi-kinase inhibitor that primarily exerts its effects by blocking angiogenesis signaling pathways. The following diagram illustrates its targets and the downstream consequences.
This diagram illustrates how this compound inhibits key receptor tyrosine kinases, thereby blocking downstream signaling pathways that promote tumor growth and angiogenesis [2] [6] [3]. Preclinical studies suggest the anti-tumor effects are primarily mediated through this antiangiogenic mechanism rather than a direct effect on tumor cell proliferation [6].
Motesanib functions as a type II kinase inhibitor, binding to the ATP-binding site of VEGFR-2 while the enzyme is in its DFG-out conformation (inactive form) [1] [2] [3]. The table below summarizes the key interactions based on the crystal structure (PDB code: 3EFL) [1].
| Interaction Partner | Type of Interaction | Calculated Binding Energy (kcal/mol) | Structural Description |
|---|---|---|---|
| Glu885 | Charge-assisted H-bond | -26.82 | Forms a strong hydrogen bond with the amide NH of this compound [1]. |
| Asp1046 | H-bond | -12.96 | Hydrogen bond with the amide oxygen atom of the inhibitor [1]. |
| Cys919 | H-bond | -9.06 | Key hydrogen bond from a donor group on the inhibitor to the hinge region backbone [1]. |
| Lys868 | Cation-π | -3.93 | Quaternary amine interacts with the π-face of the central pyridine ring in this compound [1]. |
| Ala866 | Lipophilic | -0.56 | Attractive hydrophobic contact [1]. |
| Leu889, Val899, Val916, Leu1035 | Lipophilic (Repulsive) | Positive values | Repulsive interactions due to suboptimal orientation in the crystallographic state [1]. |
The insights into this compound's binding are derived from a clear experimental workflow.
Diagram: Workflow for determining this compound's binding profile, from structure acquisition to energy analysis.
The key methodological steps were:
The distinct DFG-out binding mode of this compound is a characteristic of type II inhibitors and is often associated with slower dissociation kinetics and prolonged target engagement, which can be therapeutically advantageous [2]. Its high potency (IC50 of 3 nM for VEGFR-2) is driven by a combination of strong, specific hydrogen bonds and hydrophobic interactions within the active site [1].
Motesanib diphosphate (also known as AMG 706) is an orally administered, small molecule ATP-competitive inhibitor belonging to the angiokinase inhibitor class [1] [2]. Its core molecular structure is a this compound base (C₂₂H₂₃N₅O) combined with two phosphate groups, giving it a molecular weight of 569.45 g/mol for the diphosphate salt [2] [3] [4].
The compound acts as a potent antagonist of vascular endothelial growth factor receptors (VEGFR1/2/3), platelet-derived growth factor receptors (PDGFR), and stem cell factor receptor (Kit) [1] [2]. By inhibiting these tyrosine kinase receptors, this compound diphosphate disrupts intracellular signaling pathways that promote endothelial cell proliferation, survival, and new blood vessel formation, a process critical for tumor growth and metastasis [4].
This compound inhibits key receptor tyrosine kinases to block pro-tumor signaling.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound diphosphate against its primary kinase targets, demonstrating its potent and selective activity [2] [4].
| Kinase Target | IC₅₀ Value (nM) |
|---|---|
| VEGFR1 | 2 nM |
| VEGFR2 | 3 nM |
| VEGFR3 | 6 nM |
| Kit | 8 nM |
| RET | 39 nM |
| PDGFR | 84 nM |
This compound diphosphate is approximately 10-fold more selective for VEGFR than for PDGFR and RET, and displays over 1000-fold selectivity against unrelated kinases like EGFR, Src, and p38 kinase [2] [5].
This protocol assesses the compound's ability to inhibit growth factor-induced cell proliferation [2] [5].
This protocol evaluates the anti-tumor efficacy of this compound diphosphate in an animal model [2] [5] [4].
This compound was investigated across a range of cancers in clinical trials, but development was ultimately abandoned after if failed to show sufficient efficacy in Phase III trials [1].
| Cancer Type | Phase | Key Combination Therapy | Outcome Summary |
|---|---|---|---|
| Differentiated Thyroid Cancer [6] | II | Monotherapy | Promising: 14% objective response rate; 67% achieved stable disease. |
| Nonsquamous Non-Small Cell Lung Cancer (NSCLC) [1] | III | Carboplatin/Paclitaxel | Failed: Did not meet primary endpoint for efficacy. |
| Breast Cancer [1] | II | Paclitaxel | Failed: No evidence to support further investigation. |
| Ovarian, Fallopian Tube, and Primary Peritoneal Carcinomas [1] | II | - | Unsuccessful |
The primary data comes from a study investigating motesanib alone and in combination with chemotherapy in five different human non-small cell lung cancer (NSCLC) xenograft models (A549, Calu-6, NCI-H358, NCI-H1299, and NCI-H1650), which contained diverse genetic mutations [1] [2].
Table 1: Antitumor Activity of this compound Monotherapy [1]
| Xenograft Model | Histology | Key Genetic Mutations | This compound Dose (mg/kg, BID) | Tumor Growth Inhibition vs. Vehicle |
|---|---|---|---|---|
| A549 | Adenocarcinoma | KRAS | 75 | 107% (p < 0.05) |
| Calu-6 | Anaplastic | BRAF | 75 | 66% (p < 0.05) |
| NCI-H358 | Bronchioalveolar | NRAS | 75 | 127% (p < 0.05) |
| NCI-H1299 | Large cell | KRAS | 75 | 72% (p < 0.05) |
| NCI-H1650 | Adenocarcinoma | KRAS | 75 | 78% (p < 0.05) |
BID: Twice daily. Tumor growth inhibition exceeding 100% indicates tumor regression.
Table 2: Antitumor Activity of this compound in Combination Therapy [1]
| Xenograft Model | Chemotherapy Agent | Combination Effect (vs. Single Agents) |
|---|---|---|
| Calu-6 | Cisplatin | Significant growth inhibition (p < 0.05) |
| NCI-H358 | Cisplatin | Significant growth inhibition (p < 0.05) |
| NCI-H1650 | Cisplatin | Significant growth inhibition (p < 0.05) |
| A549 | Docetaxel | Significant growth inhibition (p < 0.05) |
| Calu-6 | Docetaxel | Significant growth inhibition (p < 0.05) |
The following methodologies detail how the key experiments in the primary study were conducted [1].
The diagram below illustrates the primary mechanism of this compound's antitumor activity established in the preclinical studies.
| Trial Focus | Combination Therapies | Key Findings (MTD & Safety) | Pharmacokinetics (PK) |
|---|
| First-in-Human (Monotherapy) [1] | Motesanib alone | MTD: 125 mg QD • Most common related Grade 3 AEs: Hypertension (23%), Fatigue (9%), Diarrhea (5%) [1] | No accumulation with daily dosing [1] | | Metastatic Breast Cancer [2] | With Paclitaxel or Docetaxel | MTD: 125 mg QD • Tolerable in combination with taxanes • Grade 3 related AEs: Cholecystitis, Hypertension [2] | PK parameters similar to previous monotherapy studies [2] | | Advanced Solid Tumors [3] | With Gemcitabine and Erlotinib | MTD: 100 mg QD (with gemcitabine + erlotinib 100 mg) 125 mg QD (tolerable only with erlotinib 150 mg alone) • Common related AEs: Diarrhea, Nausea, Vomiting, Fatigue (mostly Grade <3) [3] | • this compound PK not markedly altered by combination. • Erlotinib exposure appeared lower when combined with gemcitabine and/or this compound [3] |
This compound is an orally administered small-molecule antagonist belonging to the angiokinase inhibitor class. Its mechanism of action is directed against key receptors involved in angiogenesis and tumor growth [4] [5].
The following diagram illustrates the primary signaling pathways targeted by this compound and the experimental workflow used to characterize its binding and cellular effects.
This compound targets key tyrosine kinase receptors, inhibiting pro-tumorigenic signaling pathways. Experimental methods like DFT calculations and kinase assays characterized its binding and inhibitory effects.
The following provides detailed methodologies for critical experiments used to characterize this compound's activity.
1. Cell-Based Kinase Autophosphorylation Assay [6]
2. In Vivo Hair Depigmentation Assay [6]
3. HUVEC Proliferation and Combination with Radiation [7]
This compound progressed to Phase 2 and 3 trials in various cancers, including NSCLC, breast cancer, and thyroid cancer [4]. However, the drug was not found to show sufficient efficacy for further development in large Phase 3 trials. A Phase 3 study (MONET1) in non-squamous non-small cell lung cancer (NSCLC) failed to meet its primary endpoint [4] [8], and development was ultimately abandoned by Takeda [4].
Motesanib is an orally administered small molecule, originally developed by Amgen, that belongs to the angiokinase inhibitor class. It is a potent, selective multi-targeted tyrosine kinase inhibitor [1].
The table below summarizes its primary molecular targets and their roles in cancer pathophysiology [2] [3] [1]:
| Target | IC50 / Potency | Role in Cancer Pathogenesis |
|---|---|---|
| VEGFR1, 2, 3 | Potent inhibitor [2] | Key drivers of tumor angiogenesis; inhibition disrupts blood supply to tumors [4]. |
| Platelet-Derived Growth Factor Receptor (PDGFR) | IC~50~ = 84 nmol/L [2] [3] | Involved in angiogenesis and pericyte recruitment to support vessel stability. |
| Kit (c-KIT) | IC~50~ = 8 nmol/L (wild-type) [2] [3] | Primary oncogenic driver in ~85-90% of Gastrointestinal Stromal Tumors (GIST). |
| Imatinib-resistant Kit mutants (e.g., V560D/V654A, Y823D) | IC~50~ = 77 nM, 64 nM [3] | Confers secondary resistance in GIST after initial imatinib therapy. |
The efficacy and safety of this compound have been evaluated across various cancer types. The data below highlight both its potential and limitations.
In Vitro & In Vivo Efficacy
Clinical Trial Outcomes A Phase 2 study evaluated this compound (125 mg once daily) in 102 patients with imatinib-resistant GIST [2].
| Efficacy Measure | Result (Per RECIST, Independent Review) |
|---|---|
| Objective Response Rate (ORR) | 3% |
| Stable Disease (SD) | 59% (with 14% achieving durable SD ≥24 weeks) |
| Disease Progression | 38% |
| Median Progression-Free Survival (PFS) | 16 weeks (95% CI: 14–24 weeks) |
| Response by Alternative Criteria | 18FDG-PET: 30%; Choi Criteria: 41% |
| Most Common Grade 3 Adverse Events | Hypertension (23%), Fatigue (9%), Diarrhea (5%) |
Failed Phase 3 Trials and Biomarker Challenges
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies.
Cell-Based Kit Autophosphorylation Assay [3]
In Vivo Model of Choroidal Neovascularization (CNV) [5]
The following diagram illustrates the core VEGF-driven angiogenesis signaling pathway and the points where this compound acts as an inhibitor.
This diagram shows that this compound acts upstream by inhibiting the activation of key receptor tyrosine kinases (VEGFR, PDGFR, Kit), thereby blocking the downstream pro-angiogenic and pro-survival signaling cascades [2] [4].
Importantly, an analysis of the latest FDA novel drug approvals for 2025 shows that this compound is not among the recently approved therapies [7]. Its development in major indications like NSCLC and GIST was halted after Phase 3 trials failed to meet primary endpoints [1] [6]. This makes this compound a compelling case study in drug development, particularly for understanding the transition from promising Phase 2 results to failed Phase 3 trials and the challenges of biomarker validation.
Angiogenesis Inhibition in NSCLC The development of new blood vessels, or angiogenesis, is a critical factor in the growth and metastasis of non-small-cell lung cancer (NSCLC). The Vascular Endothelial Growth Factor (VEGF) pathway is a key mediator of this process, and its overexpression is associated with poor prognosis. Motesanib is an oral, selective small-molecule antagonist of VEGF receptors 1, 2, and 3 (VEGFR1-3), platelet-derived growth factor receptor (PDGFR), and Kit. Preclinical studies demonstrate that this compound inhibits angiogenesis and exhibits antitumor activity in various human cancer xenograft models, including NSCLC. These application notes detail the protocols and findings from a key study investigating this compound, both as a single agent and in combination with cisplatin or docetaxel, across five genetically diverse human NSCLC xenograft models [1].
Mechanism of Action and Rationale for Combination Therapy this compound exerts its primary effect through antiangiogenic mechanisms by blocking signaling pathways essential for tumor vasculature development. In vitro assays confirm that this compound does not directly inhibit the proliferation of NSCLC tumor cells but potently inhibits the proliferation of endothelial cells, with an IC50 of 10 nM. This indicates that its antitumor activity in vivo is mediated indirectly through the tumor microenvironment [1]. Combining antiangiogenic agents with cytotoxic chemotherapy is a established strategy to enhance efficacy, as it may normalize tumor vasculature and improve drug delivery, or directly augment tumor growth inhibition through complementary mechanisms.
2.1.1 Animal and Tumor Models
2.1.2 Dosing Formulations and Regimens
2.1.3 Dosing Schedule for Combination Studies The following schedules were evaluated in the referenced study [1]:
2.1.4 Endpoint Measurements
2.2.1 Cell Proliferation Assay
2.2.2 Western Blot Analysis
Table 1: Genetic Background of NSCLC Xenograft Models and Single-Agent this compound Efficacy [1]
| Xenograft Model | Histologic Subtype | Key Genetic Mutations | This compound Dose (mg/kg, BID) | Tumor Growth Inhibition (vs. Vehicle) |
|---|---|---|---|---|
| A549 | Adenocarcinoma | KRAS | 75 | 107% (Inhibition) |
| Calu-6 | Anaplastic | BRAF, NRAS | 75 | 66% (Inhibition) |
| NCI-H358 | Bronchioalveolar | KRAS | 75 | 127% (Inhibition) |
| NCI-H1299 | Large cell carcinoma | NRAS | 75 | 72% (Inhibition) |
| NCI-H1650 | Adenocarcinoma | Heterozygous BRAF deletion | 75 | 78% (Inhibition) |
Table 2: Antitumor Activity of this compound in Combination with Cisplatin or Docetaxel [1]
| Xenograft Model | Treatment Group | Key Finding (vs. Single Agent) |
|---|---|---|
| Calu-6 | This compound + Cisplatin | Significant growth inhibition vs. either agent alone (P < 0.05) |
| NCI-H358 | This compound + Cisplatin | Significant growth inhibition vs. either agent alone (P < 0.05) |
| NCI-H1650 | This compound + Cisplatin | Significant growth inhibition vs. either agent alone (P < 0.05) |
| A549 | This compound + Docetaxel | Significant growth inhibition vs. either agent alone (P < 0.05) |
| Calu-6 | This compound + Docetaxel | Significant growth inhibition vs. either agent alone (P < 0.05) |
The following diagram illustrates the proposed mechanism by which this compound inhibits tumor growth by targeting endothelial cells in the tumor microenvironment, rather than the tumor cells themselves [1].
This diagram outlines the key steps for establishing and treating NSCLC xenograft models to evaluate the efficacy of this compound and its combinations [1] [2].
Interpretation of Findings The data generated from these protocols demonstrate that this compound has broad antitumor activity against various human NSCLC xenografts, independent of their specific histologic subtype or driver mutations (e.g., KRAS, BRAF) [1]. The enhanced efficacy observed when this compound is combined with cisplatin or docetaxel suggests a synergistic or additive effect, supporting the rationale for combining antiangiogenic therapy with cytotoxic chemotherapy. The decrease in tumor blood vessel area (CD31 staining) in combination groups provides direct histological evidence that the antitumor effect is mediated primarily through antiangiogenic mechanisms [1].
Translation to Clinical Development These robust preclinical results supported the clinical development of this compound in NSCLC, leading to phase II and III trials. While the subsequent MONET1 phase III trial in non-squamous NSCLC showed significant improvement in progression-free survival (PFS) and overall response rate (ORR) when this compound was added to carboplatin/paclitaxel, it did not achieve a statistically significant overall survival (OS) benefit compared to chemotherapy alone [4]. This highlights a common challenge in translating positive preclinical findings of VEGFR TKIs into a clear OS benefit in unselected patient populations. Future research should focus on identifying predictive biomarkers to better select patients who are most likely to benefit from this compound and similar agents [4].
Motesanib (AMG 706) is an orally administered small molecule that functions as a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. This drug selectively targets key receptors involved in tumor angiogenesis and progression, including vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit) [1]. From a pharmaceutical chemistry perspective, this compound belongs to the class of indole-based synthetic derivatives, similar to other marketed kinase inhibitors such as sunitinib and osimertinib, but with its own distinct target profile and binding characteristics [1].
The antitumor activity of this compound is mediated through competitive inhibition of ATP-binding sites on the intracellular tyrosine kinase domains of its target receptors. By blocking VEGFR-2 signaling, which is the primary mediator of VEGF-induced angiogenesis, this compound significantly inhibits endothelial cell proliferation, migration, and survival. Additionally, its inhibition of PDGFR signaling affects pericyte coverage of tumor vessels, leading to vascular destabilization, while c-Kit inhibition may impact tumor cell survival directly in certain malignancies [1]. Crystallographic studies of VEGFR2 kinase domain complexed with this compound (PDB ID: 3EFL) reveal that the amide group NH forms a critical hydrogen bond with Glu885, while the carbonyl group interacts with Asp1046 [1]. Furthermore, the terminal pyridine ring nitrogen interacts with Cys919, and the pyridine ring linked with amide forms a π-cation interaction with Lys868, explaining its potent binding affinity and selective inhibition profile [1].
Clinical investigations have demonstrated this compound's antitumor activity across various solid malignancies. In phase I studies, the drug showed promising activity in patients with advanced solid tumors, including differentiated thyroid carcinoma (DTC) and medullary thyroid cancer (MTC), with three thyroid patients experiencing >30% reductions in tumor diameters, qualifying as partial responders [1]. A subsequent multicenter, open-label phase II trial investigated this compound in progressive DTC and MTC, with patients receiving a starting dose of 125 mg daily [1]. The results demonstrated a confirmed partial response rate of 14% in DTC patients, with an additional 35% maintaining stable disease for at least 24 weeks, and a median progression-free survival of 40 weeks [1]. For MTC patients, the response rate was lower at 2% with partial response and 47% with stable disease maintained for at least 24 weeks, potentially attributable to different pharmacokinetics in this patient population [1].
The safety profile of this compound is characterized by side effects typical of VEGFR inhibitors. The most common adverse events include fatigue, nausea, diarrhea, and hypertension [1]. An unexpected finding from clinical trials was this compound's effect on thyroid function: a 30% increase in mean levothyroxine dosages was required to maintain TSH suppression or euthyroidism in thyroid cancer patients, with 60-70% of patients experiencing TSH concentrations outside therapeutic ranges during treatment [1]. This effect necessitates careful monitoring of thyroid function during treatment. The maximum tolerated dose (MTD) for this compound was established in phase I trials at 125 mg daily, though the drug failed to show promising results in Phase II evaluations for advanced NSCLC and metastatic breast cancer [1].
Table 1: Clinical Trial Results of this compound in Different Cancer Types
| Cancer Type | Trial Phase | Dosing Regimen | Response Rate | Stable Disease Rate | Progression-Free Survival |
|---|---|---|---|---|---|
| Differentiated Thyroid Cancer | II | 125 mg daily | 14% (partial response) | 35% (≥24 weeks) | 40 weeks (median) |
| Medullary Thyroid Cancer | II | 125 mg daily | 2% (partial response) | 47% (≥24 weeks) | Not specified |
| Various Solid Tumors | I | Escalating to 125 mg daily | Partial responses in thyroid cancers | Not specified | Not specified |
The human bladder cancer cell lines T24, 253J, and HTB9 should be obtained from the American Type Culture Collection (ATCC), while the cisplatin-resistant subline T24R2 is generated through serial desensitization of parental T24 cells [2]. Cells are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum and 1% penicillin/streptomycin in a humidified atmosphere of 95% air and 5% CO₂ at 37°C [2]. This compound should be dissolved in DMSO and diluted to obtain working concentrations, ensuring the final DMSO concentration in culture media does not exceed 0.1% (v/v). Media containing 0.1% DMSO should be used as vehicle control in all experiments [2].
For viability assays, seed bladder cancer cells at 2×10³ cells/well in 96-well plates and allow to adhere for 24 hours [2]. Treat cells with this compound (50 µM), cisplatin (2.5 µg/mL), or their combination for 48 and 72 hours. After treatment, add 10 µL of CCK-8 solution to each well and incubate for 4 hours before measuring optical density at 450 nm using a microplate reader [2]. Calculate cell viability as the percentage of viable cells relative to the untreated control. Determine synergistic effects using CalcuSyn software (version 2.1) to calculate combination indices (CI), where CI <1.0 indicates synergism, CI >1.0 indicates antagonism, and CI =1.0 indicates additive effects [2].
For cell cycle analysis, culture T24R2 cells at 3×10⁵ cells/60 mm dish for 24 hours, then treat with this compound or cisplatin alone and in combination for 48 hours [2]. Trypsinize cells, fix in 70% ethanol, and stain with propidium iodide (PI) solution for 30 minutes at 37°C. Analyze cell cycle distribution using a FACSCalibur flow cytometer with BD CellQuest Pro software [2]. For apoptosis analysis, examine expression levels of apoptosis-related proteins (caspases, PARP, cytochrome c) and survival-related proteins (p-PI3K, p-Akt) via western blotting using standard protocols with primary antibodies at 1:1,000 dilution [2].
Table 2: In Vitro Experimental Conditions for this compound-Cisplatin Combination Studies
| Experimental Parameter | Specifications | Conditions/Treatments | Endpoint Measurements |
|---|---|---|---|
| Cell Lines | T24, 253J, HTB9 (parental); T24R2 (cisplatin-resistant) | Vehicle control (0.1% DMSO) | Cell viability (CCK-8 assay) |
| Culture Conditions | RPMI-1640 + 10% FBS, 37°C, 5% CO₂ | This compound alone (50 µM) | Combination index (CalcuSyn) |
| Treatment Duration | 48 and 72 hours | Cisplatin alone (2.5 µg/mL) | Cell cycle distribution (flow cytometry) |
| Analysis Time Points | 4 hours post-CCK-8 addition | Combination therapy | Apoptosis markers (western blot) |
For in vivo xenograft studies, utilize female BALB/c or C57BL/6 mice (8-10 weeks old) housed under specific pathogen-free conditions [3]. Generate xenograft models by subcutaneously injecting 5×10⁶ human bladder cancer cells (T24R2) suspended in 100 μL of Matrigel into the flank region. When tumors reach approximately 100-150 mm³, randomize animals into treatment groups (n=8-10 per group). Administer this compound via oral gavage at 50 mg/kg daily, cisplatin via intraperitoneal injection at 3 mg/kg weekly, or the combination of both [2]. Continue treatment for 4-6 weeks with biweekly tumor volume measurements using digital calipers and calculating volume using the formula: (length × width²)/2.
Monitor animals daily for weight loss, activity, appearance, and body condition using a standardized scoring system [3]. Score clinical signs by observing activity, appearance, and body condition with a maximum of 2 points for each category (0 = normal; 1 = slight deviation from normal; 2 = moderate deviation from normal) [3]. Establish dose-limiting toxicity endpoints as >15% weight loss or clinical score >2. Euthanize animals following predefined humane endpoints including weight loss ≥20% or clinical score ≥3 [3]. For MTD determination, escalate doses incrementally in steps not exceeding 50% of the original dose until mice meet primary endpoints, then set the prior dose as the MTD [3].
The primary objective of phase I oncology trials is to establish the recommended dose for phase II studies, with the maximum tolerated dose (MTD) definition varying by region: in the United States, it is the highest dose at which ≤33% of patients experience dose-limiting toxicity (DLT), while in Europe and Japan, it is the lowest dose at which ≥33% of patients experience DLT [4]. For this compound, the starting dose of 125 mg daily was determined based on prior phase I studies, with the MTD identified at this dose level [1]. The traditional 3+3 design remains the prevailing method for phase I cancer trials, proceeding with cohorts of three patients at escalating dose levels following a modified Fibonacci sequence (100%, 67%, 50%, 40%, 30-35% increments) [4]. If none of three patients experiences DLT, escalation continues; if one of three experiences DLT, three additional patients are enrolled at that dose; escalation stops when ≥2 patients in a cohort experience DLT [4].
Recent developments in oncology dose optimization have highlighted limitations of the traditional maximum tolerated dose approach. A joint FDA-ASCO report recommends a paradigm shift from MTD-based dosing to dose optimization that better balances efficacy and tolerability, particularly for modern targeted therapies like this compound [5]. This approach advocates for:
This modernized framework aligns with the FDA's Project Optimus, which promotes dose optimization during early drug development rather than relying on post-approval studies [5]. A survey of over 400 oncologists found more than 80% strongly supported future trials focused on optimal dose determination instead of MTD [5].
The diagram below illustrates the molecular mechanisms through which this compound enhances cisplatin sensitivity in resistant cancer cells, combining VEGFR inhibition with apoptosis pathway activation:
Diagram Title: this compound-Cisplatin Synergistic Apoptosis Pathway
The following workflow outlines the dose escalation and MTD determination process for this compound clinical development:
Diagram Title: Phase I Dose Escalation Decision Protocol
This compound represents a promising multi-targeted tyrosine kinase inhibitor with established efficacy in thyroid cancers and potential for expanded applications in combination regimens. The MTD of 125 mg daily provides a reference point for future clinical development, though the evolving landscape of oncology dose optimization suggests value in exploring alternative dosing strategies that may improve the therapeutic index. The synergistic relationship with cisplatin in preclinical models, mediated through PI3K/Akt pathway inhibition and enhanced apoptosis, warrants further clinical investigation in resistant malignancies.
As the field moves beyond traditional MTD-based paradigms, future studies of this compound should incorporate dose optimization approaches that balance efficacy with quality of life, particularly for combination regimens where overlapping toxicities may necessitate dose modifications. The experimental protocols outlined provide comprehensive methodologies for evaluating this compound in both preclinical and clinical settings, with specific attention to rational combination strategies and modernized dose escalation frameworks that prioritize both patient safety and therapeutic efficacy.
This compound (AMG 706) is an orally administered small-molecule inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, platelet-derived growth factor receptor (PDGFR), and Kit receptor tyrosine kinase. This multi-targeted profile makes it a promising candidate for investigating therapeutic efficacy against various malignancies, particularly gastrointestinal stromal tumors (GIST) where activating mutations in Kit or PDGFRα play a crucial pathogenic role. The Ba/F3 cell proliferation assay serves as a robust and well-characterized in vitro system for evaluating the potency of kinase inhibitors like this compound against specific oncogenic targets, providing critical preclinical data on drug efficacy and potential resistance mechanisms.
The Ba/F3 cell line is a murine pro-B lymphocyte line that is interleukin-3 (IL-3) dependent for survival and proliferation. When engineered to express oncogenic kinases, these cells can switch their dependency from IL-3 to the transfected kinase, thereby providing a selective readout for kinase activity and inhibition. This system is particularly valuable in cancer drug discovery as it allows for the specific investigation of kinase-driven proliferation without the confounding factors present in many cancer cell lines. When Ba/F3 cells are transfected with various Kit mutants, their proliferation becomes directly dependent on Kit signaling, enabling researchers to quantitatively assess the inhibitory effects of compounds like this compound through standardized viability assays [1] [2].
This compound functions as a potent ATP-competitive inhibitor that binds to the catalytic domain of specific tyrosine kinase receptors. Biochemical assays have demonstrated that this compound directly inhibits Kit kinase activity with a 50% inhibitory concentration (IC50) of approximately 8 nM and PDGFR kinase activity with an IC50 of 84 nM [1]. Beyond these primary targets, this compound also exhibits strong activity against all three VEGF receptors (VEGFR1, VEGFR2, and VEGFR3), contributing to its antiangiogenic properties in solid tumor models. The multi-kinase inhibition profile of this compound distinguishes it from more selective Kit inhibitors and provides a broader mechanism for targeting tumor growth through both direct antitumor effects and disruption of tumor vasculature.
In engineered Ba/F3 cell models, the introduction of activating Kit mutations reconstitutes critical signaling cascades that drive cellular proliferation and survival. The diagram below illustrates the core signaling pathways and the experimental workflow for assessing this compound activity in Ba/F3 cells:
The core mechanism involves ligand-independent activation of Kit receptors due to specific mutations, leading to autophosphorylation and initiation of downstream signaling through key pathways like PI3K/Akt and MAPK, which ultimately promote cell survival and proliferation. This compound interrupts this signaling cascade by binding to the ATP-binding pocket of Kit, preventing receptor autophosphorylation and subsequent activation of downstream effectors. In Ba/F3 cells dependent on Kit signaling, this inhibition results in signaling pathway collapse and ultimately reduced cellular viability, which can be quantitatively measured through various viability assessment methods [1] [3].
This compound demonstrates potent inhibitory activity against the most common primary activating Kit mutations found in GIST patients. The following table summarizes the IC50 values obtained from Ba/F3 cell proliferation assays comparing this compound with imatinib against key primary Kit mutations:
Table 1: Inhibitory Activity of this compound Against Primary Activating Kit Mutations in Ba/F3 Cell Proliferation Assays
| Kit Mutation | Domain Location | This compound IC50 (nM) | Imatinib IC50 (nM) | Cellular Context |
|---|---|---|---|---|
| Δ552-559 | Juxtamembrane | 1 nM | 7 nM | Ba/F3 cells |
| V560D | Juxtamembrane | 5 nM | 11 nM | Ba/F3 cells |
| AYins503-504 | Extracellular | 18 nM | 28 nM | Ba/F3 cells |
| Wild-type Kit | - | 8 nM* | 10 nM* | Biochemical assay |
*Biochemical assay data included for reference [1] [2]
The data demonstrate that this compound exhibits comparable or superior potency to imatinib against the most common primary Kit mutants, particularly against juxtamembrane domain mutations (Δ552-559 and V560D) which represent the most frequent activating mutations in GIST. The exon 11 deletion mutant (Δ552-559) appears most sensitive to this compound inhibition, with an IC50 of approximately 1 nM in cellular proliferation assays. This robust activity against primary activating mutations suggests potential clinical utility for this compound in treatment-naïve GIST patients or as a first-line therapeutic option [1] [4] [2].
A significant challenge in GIST management is the development of secondary resistance mutations following imatinib therapy, particularly mutations occurring in the kinase domain. The Ba/F3 cell platform has been instrumental in evaluating the ability of this compound to overcome this resistance, with the following results:
Table 2: this compound Activity Against Imatinib-Resistant Kit Mutations in Ba/F3 Cells
| Kit Mutation | Mutation Type | Domain Location | This compound IC50 (nM) | Imatinib IC50 (nM) | Resistance Profile |
|---|---|---|---|---|---|
| V560D/V654A | Double mutant | JM/Kinase I | 77 nM | 448 nM | Imatinib-resistant |
| V560D/T670I | Double mutant | JM/Kinase I | 277 nM | 906 nM | Imatinib-resistant |
| Y823D | Single mutant | Activation loop | 64 nM | 791 nM | Imatinib-resistant |
| D816V | Single mutant | Activation loop | >3000 nM | >3000 nM | Resistant to both |
The data reveal that this compound maintains meaningful activity against several imatinib-resistant double mutants, particularly those involving the ATP-binding pocket (T670I) and activation loop (Y823D), though with reduced potency compared to primary mutations. Importantly, the D816V mutation in the activation loop, which is commonly associated with mast cell neoplasms and imatinib resistance, remains highly resistant to this compound, suggesting structural limitations in drug binding for this particular conformational change. The differential activity against various resistance mutations highlights the importance of mutation-specific profiling when considering this compound therapy in the imatinib-resistant setting [1] [2].
Cell Line Preparation: Maintain parental Ba/F3 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 3 ng/mL murine interleukin-3 (IL-3) to support viability and proliferation. Use cells within passages 5-20 to ensure genetic stability and consistent responses.
Transfection with Kit Mutants: Transfect Ba/F3 cells with wild-type or mutant KIT constructs (in pDSRα22 expression vector) along with linearized pcDNA Neo using the Nucleofector Kit V and Nucleofector device according to manufacturer's instructions. Two to three days post-transfection, transfer cells to selection medium containing 750 μg/mL G418 to eliminate non-transfected cells.
IL-3 Independence Selection: Following stable transfection, gradually withdraw IL-3 from the culture medium over 7-10 days to select for Ba/F3 clones that have become dependent on Kit signaling for survival and proliferation. Confirm Kit expression and functionality through fluorescence-activated cell sorting (FACS) using anti-Kit antibodies and assessment of Kit autophosphorylation.
Cell Plating: Harvest logarithmically growing Ba/F3 cells expressing the desired Kit mutant, wash twice with phosphate-buffered saline (PBS), and resuspend in IL-3-free medium. Seed cells in 96-well tissue culture plates at a density of 5 × 10^3 cells per well in 100 μL of assay medium, allowing for consistent, reproducible growth measurements.
Drug Treatment: Prepare a 10 mM stock solution of this compound in DMSO and serially dilute in assay medium to generate working concentrations, typically ranging from 0.1 nM to 3 μM. Add 100 μL of each drug dilution to designated wells (final DMSO concentration should not exceed 0.1%). Include control wells containing vehicle (0.1% DMSO) for uninhibited growth and wells with parental Ba/F3 cells (IL-3 dependent) as specificity controls.
Incubation and Viability Assessment: Incubate treated cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere. Following incubation, add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 4 hours. Measure the optical density at 450 nm using a microplate reader. Alternatively, ATP-based viability assays (e.g., CellTiter-Glo) can be employed for increased sensitivity [1] [5] [3].
Viability Calculation: Normalize absorbance readings from treated wells to vehicle control wells (100% viability) and blank wells (0% viability). Calculate percentage viability using the formula: % Viability = (OD450 treated - OD450 blank) / (OD450 vehicle control - OD450 blank) × 100.
Dose-Response Curves: Plot log-transformed this compound concentrations against normalized percentage viability using four-parameter nonlinear regression analysis in appropriate software (e.g., GraphPad Prism). Generate sigmoidal dose-response curves for each Kit mutant tested, with at least 8-10 data points spanning the full inhibitory range.
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each Kit mutant from the fitted dose-response curves. Perform at least three independent experiments with duplicate or triplicate measurements to ensure statistical reliability. Compare IC50 values across different mutants to establish relative sensitivity profiles [1] [2].
Cell Line Authentication: Regularly authenticate Ba/F3 cell lines using short tandem repeat (STR) profiling to confirm identity and prevent cross-contamination. Monitor for mycoplasma contamination monthly using PCR-based detection methods, as infection can significantly alter proliferation kinetics and drug sensitivity.
Expression Verification: Confirm consistent Kit receptor expression throughout experiments using flow cytometry with anti-Kit antibodies. Ensure that phosphorylation assays demonstrate functional kinase activity in the transfected Ba/F3 cells, with minimal background signaling in parental controls.
Assay Validation: Include appropriate controls in each experiment: (1) Parental Ba/F3 cells with IL-3 as a positive control for viability, (2) Parental Ba/F3 cells without IL-3 as a negative control for viability, and (3) Reference inhibitors (e.g., imatinib) as comparators for this compound activity [5].
Inconsistent IC50 Values: Excessive cell passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cryopreserved stocks and limit continuous culture to 8 weeks. Ensure consistent cell density across experiments, as overcrowding can diminish growth factor sensitivity and alter drug response.
Poor Signal-to-Noise Ratio: Optimize cell seeding density to maintain logarithmic growth throughout the assay period. Validate detection reagent freshness and proper storage conditions. Consider switching to more sensitive detection methods (e.g., bioluminescent ATP assays) if background signals remain problematic.
Incomplete Dose-Response: Extend the concentration range tested, particularly for resistant mutants that may require higher drug concentrations for inhibition. Verify drug solubility and stability in assay medium, as precipitation or degradation can limit effective concentrations [1] [5].
The Ba/F3 cell proliferation assay platform provides an invaluable tool for investigating resistance mechanisms in targeted cancer therapy. By engineering Ba/F3 cells to express specific resistance mutations identified in patient samples, researchers can rapidly screen compound libraries for agents capable of overcoming this resistance. The this compound Ba/F3 assay has been particularly informative in understanding differential sensitivity across various Kit resistance mutations, revealing that while this compound can inhibit many kinase domain mutations that confer imatinib resistance, it remains ineffective against the D816V activation loop mutant. This information helps guide clinical decision-making and patient selection strategies for this compound therapy [1] [2].
Beyond monotherapy assessment, the Ba/F3 proliferation platform enables systematic evaluation of combination therapy strategies. For example, research in bladder cancer models has demonstrated that this compound enhances the efficacy of cisplatin in resistant cell lines by modulating apoptosis and the PI3K/Akt pathway. Similarly, studies in head and neck squamous cell carcinoma have shown that this compound augments radiation response by altering tumor vascularization and hypoxia. These findings can be further explored in Ba/F3 systems co-expressing multiple signaling components to model pathway interactions and identify synergistic drug combinations [3] [6].
The This compound Ba/F3 cell proliferation assay represents a robust, reproducible platform for evaluating inhibitor potency against specific kinase mutations in a controlled cellular context. The protocol detailed in this application note provides a standardized approach for quantifying drug sensitivity across a panel of clinically relevant Kit mutants, enabling systematic comparison of therapeutic candidates. The data generated from these assays have significant implications for personalized medicine approaches in GIST and other Kit-driven malignancies, potentially guiding treatment selection based on specific mutation profiles. Furthermore, the adaptability of this platform allows for rapid assessment of emerging resistance mutations and evaluation of combination strategies, contributing to the ongoing optimization of targeted cancer therapies.
Kit receptor tyrosine kinase plays a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Activating mutations in the KIT gene are fundamentally implicated in the pathogenesis of several malignancies, most notably gastrointestinal stromal tumors (GIST), where approximately 85-90% of cases are driven by such mutations [1]. These mutations occur predominantly in specific domains including the extracellular domain, juxtamembrane domain, kinase domain I, and kinase domain II (activation loop), leading to constitutive kinase activation and uncontrolled cellular proliferation [1]. Motesanib (AMG706) is an orally administered small molecule inhibitor that targets multiple receptor tyrosine kinases including vascular endothelial growth factor receptors (VEGFR1, 2, and 3), platelet-derived growth factor receptor (PDGFR), and Kit [1] [2].
The therapeutic significance of this compound in oncology stems from its dual mechanism of action: direct antitumor activity through inhibition of oncogenic Kit signaling and antiangiogenic effects through suppression of VEGF receptors. This compound has demonstrated particular relevance in targeting both primary activating Kit mutations and certain imatinib-resistant secondary mutations that commonly emerge following initial therapy [1] [3]. This application note provides detailed methodologies and protocols for conducting cell-based Kit autophosphorylation assays to evaluate the inhibitory activity of this compound against various Kit mutants, enabling drug development researchers to effectively assess compound efficacy and mechanism of action.
Table 1: Common Kit mutants used in autophosphorylation assays
| KIT Genotype | Mutation Type | Domain | Clinical Significance |
|---|---|---|---|
| Δ552-559 | Deletion | Juxtamembrane domain | Primary activating mutation |
| V560D | Single mutation | Juxtamembrane domain | Primary activating mutation |
| AYins503-504 | Insertion | Extracellular domain | Primary activating mutation |
| D816V | Single mutation | Activation loop | Imatinib-resistant mutation |
| Y823D | Single mutation | Activation loop | Imatinib-resistant mutation |
| V560D/V654A | Double mutation | Juxtamembrane domain/Kinase domain I | Imatinib-resistant mutation |
| V560D/T670I | Double mutation | Juxtamembrane domain/Kinase domain I | Imatinib-resistant mutation |
CHO Cell Transfection: Culture CHO cells under standard conditions (DMEM High Glucose with 10% FBS). At 70-80% confluence, transfect cells with wild-type or mutant KIT constructs using Lipofectamine2000 with Opti-MEM according to manufacturer's instructions. Four days post-transfection, transfer cells to selection medium containing 300 μg/mL hygromycin. Select stable transfectants over 2 weeks, maintaining under selection conditions [1].
Ba/F3 Cell Transfection: Maintain Ba/F3 cells in RPMI medium with 10% FBS and 3 ng/mL murine IL-3. Transfect cells with KIT constructs in pDSRα22 vector along with linearized pcDNA Neo using the Nucleofector Kit V and Nucleoporator. After 2-3 days, transfer to selection medium containing 750 μg/mL G418. Maintain stable transfectants in supplemented RPMI medium with IL-3 [1].
Cell Sorting: Use fluorescence-activated cell sorting (FACS) to isolate high-expressing populations of transfected cells. Label cells with anti-Kit monoclonal antibody SR1 followed by FITC-labeled secondary anti-mouse IgG antibody. Resuspend cells at 1×10⁶ cells/mL and sort the top 10-15% of Kit-positive cells using forward and side scatter gating to exclude dead cells and debris [1].
The following workflow illustrates the key steps in the autophosphorylation assay protocol:
Cell Plating: Seed CHO cells stably transfected with wild-type or mutant KIT isoforms in 96-well tissue culture plates at a density of 2×10⁴ cells per well and allow to adhere overnight [1].
Compound Treatment: Prepare serial 10-fold dilutions of this compound in DMSO, then further dilute in cell culture medium. Treat cells with this compound dilutions for 2 hours at 37°C. For wild-type KIT transfectants, include a final 10-minute stimulation with 100 ng/mL stem cell factor (SCF) following this compound treatment. Mutant KIT transfectants typically do not require SCF stimulation due to constitutive activation [1].
Cell Lysis: Following treatment, wash cells once with phosphate-buffered saline and lyse in RIPA buffer (50 mM Tris pH 7, 150 mM NaCl, 1% Igepal, 0.5% sodium deoxycholate, 0.1% SDS, 300 μM activated sodium vanadate, 1× protease inhibitor cocktail) for 30 minutes at 4°C with shaking [1].
Phosphorylation Detection: Transfer cell lysates to 96-well DELFIA microplates coated with anti-Kit antibody (1 μg/well, AF332) and incubate for 2 hours. Wash plates 3 times with DELFIA wash buffer, then add anti-phosphotyrosine antibody 4G10 (0.1 μg/well) and incubate for 1 hour at room temperature. After washing, add Eu-N1-labeled anti-mouse antibody (0.01 μg/well) and incubate for 1 hour. Following final wash, add DELFIA enhancement solution and measure time-resolved fluorescence using a Victor Model 142 microplate reader [1].
Cell Plating: Seed Ba/F3 cells expressing Kit mutants in 96-well plates at approximately 5×10³ cells per well in RPMI medium with 10% FBS without IL-3 [1].
Compound Treatment: Add serial dilutions of this compound and incubate for 48-72 hours at 37°C with 5% CO₂ [1].
Viability Assessment: Measure cell proliferation using MTT, WST-1, or similar cell viability assays according to manufacturer's protocols. Calculate IC₅₀ values using non-linear regression analysis of concentration-response data [1].
This compound demonstrates potent inhibitory activity against various Kit mutants in cellular autophosphorylation assays. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against key primary and secondary Kit mutants:
Table 2: Inhibitory activity of this compound against Kit mutants in autophosphorylation assays
| Kit Mutant | Domain Location | This compound IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Resistance Profile |
|---|---|---|---|---|
| Δ552-559 | Juxtamembrane | 1 | Not reported | Primary sensitive |
| V560D | Juxtamembrane | 5 | Not reported | Primary sensitive |
| AYins503-504 | Extracellular | 18 | Not reported | Primary sensitive |
| V560D/V654A | Juxtamembrane/Kinase I | 77 | Not reported | Imatinib-resistant |
| V560D/T670I | Juxtamembrane/Kinase I | 277 | Not reported | Imatinib-resistant |
| Y823D | Activation loop | 64 | Not reported | Imatinib-resistant |
| D816V | Activation loop | >3000 | Not reported | Imatinib-resistant |
The data reveal that this compound exhibits nanomolar potency against primary activating Kit mutants in the juxtamembrane domain (Δ552-559 and V560D) and extracellular domain (AYins503-504). Importantly, this compound maintains activity against several kinase domain mutations associated with secondary imatinib resistance, including V654A, T670I, and Y823D mutants. However, this compound shows limited activity against the D816V activation loop mutation, which is consistently resistant to both imatinib and this compound [1] [3].
The inhibitory effects observed in autophosphorylation assays correlate well with functional outcomes in cellular proliferation assays:
Table 3: Inhibition of Ba/F3 cell proliferation by this compound
| Kit Mutant | This compound IC₅₀ in Proliferation (nM) | Correlation with Autophosphorylation |
|---|---|---|
| V560D | 7 nM | Strong correlation |
| Δ552-559 | 3 nM | Strong correlation |
| AYins503-504 | 23 nM | Strong correlation |
| V560D/V654A | 81 nM | Strong correlation |
| V560D/T670I | 294 nM | Strong correlation |
| Y823D | 59 nM | Strong correlation |
The strong correlation between autophosphorylation IC₅₀ values and cellular proliferation IC₅₀ values across multiple Kit mutants indicates that inhibition of Kit signaling is the primary mechanism for this compound's antiproliferative effects in these models [1].
The cell-based Kit autophosphorylation assay provides crucial preclinical data for evaluating this compound's potential efficacy in GIST treatment. This compound's ability to inhibit both primary Kit mutants and certain imatinib-resistant mutants positions it as a promising therapeutic option for patients who develop resistance to first-line imatinib therapy [1] [4]. In phase II clinical trials involving patients with imatinib-resistant GIST, this compound treatment resulted in 59% stable disease with 14% achieving durable stable disease ≥24 weeks, confirming the translational relevance of these cellular assays [4].
The differential activity of this compound against various Kit mutants illuminates important structure-activity relationships for kinase inhibition. The retention of activity against the T670I "gatekeeper" mutation is particularly noteworthy, as this mutation frequently confers resistance to multiple kinase inhibitors. However, the lack of activity against D816V highlights the challenge of targeting activation loop mutations and underscores the need for additional therapeutic strategies in patients harboring such mutations [1].
Beyond Kit inhibition, this compound's targeting of VEGFR and PDGFR receptors contributes to its overall antitumor efficacy through combined antiangiogenic and direct antitumor effects. This multikinase inhibition profile is particularly advantageous in malignancies like GIST where multiple signaling pathways drive tumor growth and survival [2] [5]. The autophosphorylation assay platform can be adapted to evaluate this compound's activity across its entire spectrum of kinase targets.
Variable Expression Levels: Ensure consistent Kit expression across experiments by using FACS-sorted populations and regularly monitoring expression levels via flow cytometry or Western blotting [1].
Assay Linearity: Optimize cell plating density and lysis conditions to maintain linear signal detection across the expected phosphorylation range [1].
Compound Solubility: this compound is prepared in DMSO, with final DMSO concentrations not exceeding 0.5% to maintain cell viability and avoid solvent effects [1].
Mutation-Specific Considerations: Note that wild-type Kit requires SCF stimulation for phosphorylation assessment, while mutant isoforms typically exhibit constitutive phosphorylation without stimulation [1].
The protocols and data presented herein provide a robust framework for evaluating Kit inhibition by this compound and related kinase inhibitors, facilitating drug development efforts targeting oncogenic Kit signaling in GIST and other malignancies.
This document outlines a standardized in vivo protocol to assess the on-target inhibitory effects of motesanib on the Kit receptor, using hair depigmentation in C57BL/6 mice as a readily observable and quantifiable phenotypic readout [1].
The diagram below illustrates the complete timeline and key procedures for the hair depigmentation assay.
| Category | Specification |
|---|---|
| Animals | Female C57BL/6 mice, 6-8 weeks old (20-30 g) [1]. |
| Test Article | This compound (Amgen Inc.). Prepare a dosing solution for oral administration [1]. |
| Vehicle Control | Water, pH adjusted to 2.5 [1]. |
| Equipment | Clippers or depilatory cream for hair removal; camera for documentation. |
The primary outcome is the qualitative assessment of hair depigmentation from photographs. Depigmentation presents as a lack of pigment in the newly regrown hairs within the treated area, appearing as white hair against the mouse's dark agouti coat [1].
This phenotypic result can be correlated with biochemical efficacy. The table below summarizes the potency (IC₅₀ values) of this compound against various Kit mutants, as determined in accompanying in vitro studies [1].
Table 1: this compound Inhibitory Activity (IC₅₀) Against Kit Mutants [1]
| Kit Genotype | Mutation Type / Domain | IC₅₀ (nM) |
|---|---|---|
| Primary Activating Mutations | ||
| Δ552-559 | Deletion / Juxtamembrane | 1 |
| V560D | Single mutation / Juxtamembrane | 5 |
| AYins503-504 | Insertion / Extracellular | 18 |
| Secondary Imatinib-Resistant | ||
| V560D/V654A | Double mutation / JM & Kinase I | 77 |
| V560D/T670I | Double mutation / JM & Kinase I | 277 |
| Y823D | Single mutation / Activation Loop | 64 |
| D816V | Single mutation / Activation Loop | >3000 |
The following diagram summarizes the key biological pathway targeted in this assay, explaining why Kit inhibition leads to hair depigmentation.
This assay provides a direct in vivo functional assessment of Kit pathway inhibition. When interpreting results, researchers should consider that hair depigmentation is a consequence of targeting melanocyte biology through the SCF/Kit pathway [2]. This mechanism differs from depigmentation caused by other agents, such as immune checkpoint inhibitors, which work by activating cytotoxic T cells against melanocytes [3].
Motesanib is an orally administered, small-molecule antagonist targeting key receptors involved in angiogenesis and tumor progression: vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3; platelet-derived growth factor receptor (PDGFR); and Kit [1] [2] [3]. By inhibiting these tyrosine kinases, this compound suppresses signaling pathways critical for tumor growth and metastasis. Preclinical data shows this compound potently inhibits VEGFR-2 kinase activity with an IC50 of 3 nM, and also demonstrates activity against various Kit mutants, including some associated with imatinib resistance [4] [5]. The drug candidate has been evaluated in multiple phase 1b clinical trials in combination with cytotoxic chemotherapy and other targeted agents for the treatment of advanced solid tumors.
The maximum tolerated dose (MTD) of this compound established in initial monotherapy studies is 125 mg taken orally once daily (QD) [1]. This dose has been successfully used as the foundation for combination regimens in subsequent phase 1b trials. The following section details the specific dosing schedules and key efficacy outcomes from these studies.
Table 1: this compound Phase 1b Dosing Regimens in Advanced Solid Tumors
| Combination Therapy | This compound Schedule | Combination Agent Dosing | Key Efficacy Findings |
|---|---|---|---|
| Paclitaxel [1] | 125 mg QD | Paclitaxel: 90 mg/m² IV, days 1, 8, 15 of a 28-day cycle | Objective Response Rate (ORR): 56% in patients with measurable disease |
| Docetaxel [1] | 125 mg QD | Docetaxel: 100 mg/m² or 75 mg/m² IV, day 1 of a 21-day cycle | Objective Response Rate (ORR): 56% in patients with measurable disease |
| Gemcitabine [6] | 125 mg QD | Gemcitabine: 1000 mg/m² IV | Stable Disease: 27% (7/26 patients) |
| Gemcitabine + Erlotinib [7] | 100 mg QD | Gemcitabine: 1000 mg/m² IV weekly + Erlotinib: 100 mg QD | MTD of this compound in this triple combination was 100 mg QD |
| Erlotinib alone [7] | 125 mg QD | Erlotinib: 150 mg QD | This compound 125 mg QD was tolerable in combination with erlotinib alone |
The safety profile of this compound is characterized by toxicities commonly associated with VEGFR inhibition, as well as some unique findings.
The most frequently reported this compound-related adverse events (AEs) across studies included diarrhea, fatigue, nausea, vomiting, and hypertension [1] [6] [7]. These events were mostly grade 1 or 2 in severity and manageable with standard supportive care.
This section outlines the core methodological principles from key this compound studies to inform the design of future preclinical and clinical investigations.
The following workflow summarizes a standard phase 1b trial design for evaluating this compound in combination with other agents [1] [7].
4.1.1 Key Methodological Details:
Preclinical xenograft models provide the rationale for clinical combination therapy. The following workflow outlines a standard in vivo study design [9].
4.2.1 Key Methodological Details:
The biological rationale for combining this compound with other anticancer modalities is rooted in its mechanism of action. The diagram below illustrates how this compound targets tumor signaling and how this leads to a rationale for combination with chemotherapy and radiation [1] [9] [5].
Key Interpretations of the Pathway:
This compound has been evaluated in a range of phase 1b studies, establishing a 125 mg once daily dosing schedule as the MTD for combination with taxanes and as monotherapy. When combined with gemcitabine and erlotinib, a lower dose of 100 mg QD was determined to be the MTD. The drug has demonstrated a manageable safety profile, with gallbladder changes being a unique and noteworthy toxicity that requires monitoring. The promising efficacy signals, particularly in combination with taxane therapy for metastatic breast cancer, and the strong preclinical rationale for combining with radiation provide a foundation for further clinical development in solid tumors.
| Study Type / Model | Treatment Regimen | Key Findings | Efficacy Observations | Safety/Tolerability |
|---|---|---|---|---|
| Phase 1b Clinical Trial: Advanced solid tumors [1] | Motesanib (0, 50, 75, 100, 125 mg QD, or 75 mg BID) + Panitumumab + Gemcitabine/Cisplatin | MTD of this compound: 100 mg QD. DLTs: 1/8 at 50 mg QD; 5/11 at 125 mg QD. | Encouraging antitumor activity: 1 complete response, 9 partial responses. | Combination could not be administered consistently; potentially intolerable at described doses. Serious this compound-related AEs in 14/33 pts. |
| Phase 1b Clinical Trial: Advanced NSCLC (Arm C) [2] | This compound (125 mg QD) + Carboplatin/Paclitaxel + Panitumumab | MTD of this compound: 125 mg QD. DLTs: Grade 3 deep vein thrombosis (n=1). | Objective response rate: 17%. | Common this compound-related AEs: fatigue (60%), diarrhea (53%), hypertension (38%). |
| Clinical Trial: Metastatic Colorectal Cancer (Part 1) [3] | This compound (50, 75, 100, 125 mg QD, 75 mg BID) + Panitumumab + FOLFIRI or FOLFOX | All this compound doses tolerated; target dose selected as 125 mg QD. | Not the primary focus of this dose-finding part of the study. | Led to withdrawal of panitumumab from the study based on toxicity results in other trials. |
The rationale for combining this compound and panitumumab is based on targeting two different critical pathways in cancer growth and survival:
The combination represents a strategy of vertical pathway inhibition, targeting both the tumor cell itself (via EGFR blockade) and the tumor microenvironment (via VEGF inhibition).
The combination therapy, particularly when used with cytotoxic chemotherapy, has been associated with significant toxicities:
The following diagram illustrates a generalized workflow for evaluating this drug combination in preclinical models, based on common practices reflected in the search results.
The combination of this compound and panitumumab has demonstrated encouraging antitumor activity in early-stage trials across several cancer types, including solid tumors, NSCLC, and colorectal cancer [1] [2]. However, its development has been challenged by a narrow therapeutic window, meaning the effective dose is very close to the dose that causes unacceptable side effects [1].
Future research would likely focus on:
The clinical development of motesanib for advanced thyroid cancer was based on a phase II, open-label study. The core methodology is summarized below.
Table 1: Clinical Trial Design and Patient Eligibility (Phase II Study)
| Parameter | Specification |
|---|---|
| Study Identifier | NCT00121628 [1] |
| Study Type | Phase II, Interventional [2] |
| Patient Population | Patients with progressive or symptomatic, advanced or metastatic medullary thyroid cancer (MTC); or progressive locally advanced or metastatic differentiated thyroid cancer (DTC) [2] [1]. |
| Key Inclusion Criteria | Evidence of cancer progression within 6 months prior to treatment or symptoms from the cancer [2]. |
| Treatment Regimen | This compound diphosphate: 125 mg administered orally once daily [2] [3] [1]. |
| Treatment Duration | Up to 48 weeks, or until disease progression or unacceptable toxicity [2]. |
| Primary Endpoint | Objective tumor response rate as per RECIST (Response Evaluation Criteria in Solid Tumors) [2]. |
| Key Secondary Endpoints | Progression-free survival (PFS); duration of tumor response; safety and tolerability; changes in biomarkers (calcitonin and Carcinoembryonic antigen (CEA) for MTC) [2] [1]. |
A standardized protocol was used to monitor treatment efficacy and patient safety throughout the study.
Table 2: Efficacy and Safety Monitoring Schedule
| Assessment | Baseline | During Treatment (Frequency) | Methodology |
|---|---|---|---|
| Tumor Imaging | Yes | Every 8 weeks (or earlier if progression suspected) [2] | CT or MRI; tumor response assessed per RECIST criteria (Complete Response, Partial Response, Stable Disease, Progressive Disease) [2]. |
| Biomarkers (MTC) | Yes | Every 4 weeks (Calcitonin and CEA) [2] | Blood samples analyzed for levels of calcitonin and Carcinoembryonic antigen (CEA) [2]. |
| Predictive Biomarkers | Yes | Week 1, 2, 3, 4, 8, etc. [1] | Blood samples analyzed for Placental Growth Factor (PlGF), soluble Vascular Endothelial Growth Factor Receptor 2 (sVEGFR2), and VEGF [1]. |
| Safety Monitoring | Yes | Continuous | Assessment of adverse events (AEs), serial measurements of blood pressure, gallbladder ultrasound, and standard laboratory tests [2]. |
In patients with MTC (n=91), the objective response rate was 2% (2 patients with a significant decrease in tumor size). A stable disease rate of 81% was observed. The median progression-free survival (PFS) was 48 weeks [2]. In a pooled analysis, patients with baseline serum VEGF levels below 671 pg/mL had significantly longer PFS [1].
The most frequent treatment-related adverse events included diarrhea (41%), fatigue (41%), hypertension (27%), and decreased appetite (27%). Gallbladder-related toxicity occurred in 8 patients [2].
A prespecified exploratory analysis investigated circulating biomarkers to predict response.
Objective: To determine if baseline levels or early changes in specific biomarkers predict tumor response or PFS [1]. Methodology:
Key Findings:
A computational modeling framework was developed to simulate clinical endpoints and inform dosing decisions.
Objective: To develop a model simulating Objective Response Rate (ORR) and PFS to support clinical development of this compound [3]. Components of the Framework:
This compound is an oral inhibitor of vascular endothelial growth factor receptors (VEGFRs). It primarily targets VEGFR-1, -2, and -3 [2]. By blocking these receptors on the surface of endothelial cells, this compound inhibits downstream signaling pathways that would otherwise promote the growth of new blood vessels (angiogenesis) and enlarge existing ones. As cancers require a blood supply to grow and metastasize, this antiangiogenic effect can suppress tumor growth and spread [2] [4].
The following diagram illustrates the targeted signaling pathway and the mechanism of action of this compound.
Mechanism of this compound Action
The following diagram outlines the experimental workflow for the biomarker analysis that predicted treatment response.
Biomarker Response Prediction Workflow
The table below summarizes the key dose-limiting toxicities observed in clinical trials. "Worst Grade" typically refers to the highest severity (Grade 3 or higher) according to Common Terminology Criteria for Adverse Events (CTCAE).
| Toxicity Category | Specific DLTs | Frequency & Worst Grade | Associated this compound Dose & Combination |
|---|
| Gastrointestinal | Diarrhea | - 9% (Grade ≥3) with carboplatin/paclitaxel [1]
Based on the data, the Maximum Tolerated Dose (MTD) of this compound was established at 100 mg QD when combined with gemcitabine and erlotinib. The 125 mg QD dose was only tolerable in combination with erlotinib alone, without gemcitabine [2].
Effective management of this compound toxicities involves proactive monitoring, timely intervention, and dose modifications.
The standard methodology in phase 1 trials defines DLTs as ≥ Grade 3 toxicities occurring during the first cycle of treatment (typically the first 4-5 weeks) that are considered related to this compound or the combination [2] [4]. Key exclusions are standard chemotherapy side effects like alopecia and specific laboratory abnormalities unless they meet predefined severe criteria.
The following diagram illustrates how this compound's mechanism leads to its primary toxicities, which is crucial for understanding DLTs.
This compound is an oral inhibitor that targets multiple receptors involved in cancer growth and blood vessel formation, including VEGF, PDGF, and Kit receptors [1] [2]. It was investigated as a potential treatment for cancers that had stopped responding to first-line therapies.
Resistance to TKIs like imatinib can arise through several mechanisms. The table below summarizes the most common ones, which are relevant for understanding the context in which drugs like this compound are used.
| Mechanism | Description | Relevant Disease Context |
|---|---|---|
| Secondary Point Mutations [3] [4] [5] | Point mutations in the kinase domain (e.g., of BCR-ABL1 or KIT) that interfere with drug binding. A "gatekeeper" mutation like T315I in BCR-ABL1 causes broad resistance [4] [5]. | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) |
| Kinase Domain Mutations [3] | Mutations can occur in different parts of the kinase, such as the ATP-binding pocket (exons 13/14) or the activation loop (exons 17/18), conferring varying resistance to different TKIs. | GIST |
| Gene Amplification [6] | An increase in the number of copies of the target oncogene (e.g., BCR-ABL1), leading to overexpression of the protein and requiring a higher drug dose for inhibition. | CML |
| Clonal Evolution & Heterogeneity [3] [7] | The pre-existence of or development of multiple subclones with different resistance mutations within a single patient or across different tumor sites. | CML, GIST |
| BCR-ABL1 Independent Mechanisms [3] [7] | Activation of alternative signaling pathways that bypass the original drug target, such as through other kinases (LYN, SRC) or growth factor receptors (AXL, MET). | CML, GIST |
When a patient shows signs of treatment failure, a standard investigative protocol is followed to identify the resistance mechanism. This workflow is crucial for selecting the next appropriate therapy, which could include a drug like this compound in specific cancer types.
Key Steps in the Workflow:
| Adverse Event | Incidence & Severity | Key Management Strategies |
|---|
| Hypertension | 26% (any grade); grade 3+ not specified in MONET1 [1]. | • Regular monitoring: Check blood pressure regularly. • Antihypertensive medication: Standard medications are typically used for control. | | Diarrhea | 59% (any grade); 5% grade 3+ [1]. | • Standard antidiarrheals: Loperamide is a first-line option. • Dose modification: Interruption or reduction may be necessary for persistent cases. • Monitor for complications: Watch for dehydration/electrolyte imbalance. | | Other Common AEs | Nausea, vomiting, abdominal pain, fatigue, gallbladder disorders [1] [2]. | • Supportive care and dose management per protocol. |
For researchers and clinicians, detailed protocols are essential for managing these adverse events in a trial setting.
For Hypertension: Implement a protocol for regular blood pressure monitoring, especially during the first cycle of treatment. Initiate or optimize antihypertensive therapy promptly when needed to maintain predefined blood pressure limits. Treatment interruption or dose reduction of this compound should be considered for severe or persistent hypertension that is not controlled by medication [3].
For Diarrhea: Establish clear guidelines for patients and staff.
General TKI Toxicity Management: Many this compound toxicities are class-effects of VEGFR-targeting TKIs. A general principle is that low-grade toxicities are easier and faster to manage than serious ones. Implement close clinical monitoring, especially during the first weeks of treatment, for early interception and prompt management [3].
The following diagram outlines a logical workflow for monitoring and managing these adverse events in a clinical or research setting.
Understanding the KIT D816V mutation is crucial before addressing drug resistance. The table below summarizes key information from the search results.
| Aspect | Description |
|---|---|
| Biological Role of KIT | Receptor tyrosine kinase involved in proliferation of mast cells, melanocytes, germ cells, and hematopoietic stem cells [1]. |
| Consequence of D816V Mutation | Substitution of aspartate (D) to valine (V) at codon 816. Causes ligand-independent constitutive activation of KIT, leading to increased cell proliferation and survival [1]. |
| Association with Disease | Found in >90% of systemic mastocytosis (SM) cases; one of the minor diagnostic criteria per WHO classification [2] [1]. |
| Primary Sample Types | Bone marrow and peripheral blood [2] [1]. |
| Key Detection Methods | Real-time qPCR: Highly sensitive, can detect as low as 0.003%-0.03% mutant cells [2]. Digital PCR (dPCR): Can detect down to 0.03% mutated alleles; used for diagnosis and therapeutic monitoring [1]. |
Since the requested information on motesanib was not available, here are detailed methodologies for detecting the KIT D816V mutation, which is a critical first step in related research.
This protocol, based on the study by Kristensen et al., allows for the detection and quantification of the KIT D816V mutation with high sensitivity [2].
Labcorp's clinical test utilizes dPCR, a method that provides absolute quantification without the need for a standard curve [1].
The following diagram outlines a logical workflow for investigating resistance mechanisms, starting from the confirmed information available.
The effort to validate Placental Growth Factor (PlGF) as a pharmacodynamic biomarker for the angiogenesis inhibitor motesanib is a well-documented case of the difficulties in translating early-phase biomarker results to large, confirmatory trials. The following FAQ is based on data from phase 2 and phase 3 studies in advanced non-squamous non-small cell lung cancer (NSCLC) [1] [2].
Q: What was the initial evidence supporting PlGF as a biomarker for this compound? A: Early-phase studies showed a consistent, exposure-dependent increase in circulating PlGF levels following this compound treatment. This was hypothesized to be a compensatory feedback mechanism to VEGF pathway inhibition. In a phase 2 study, the magnitude of this increase was strongly associated with patient survival [1] [2].
Q: Did this biomarker signal hold up in the phase 3 trial? A: No. The subsequent phase 3 study (MONET1) failed to confirm the association. There was no statistically significant link between the fold-change in PlGF and overall survival, and the study itself did not meet its primary survival endpoint [1] [2].
Q: What are the key takeaways from this failed validation? A: The this compound experience highlights that promising biomarker data from smaller, uncontrolled phase 2 studies may not predict performance in large, randomized phase 3 trials. It underscores the high risk of relying on a single biomarker and the critical need for rigorous, prospective validation [1].
The quantitative data from the two studies are summarized in the table below for clear comparison.
| Study Characteristic | Phase 2 Study | Phase 3 (MONET1) Study |
|---|---|---|
| Study Design | Exploratory analysis within a randomized phase 2 trial [2] | Pre-specified analysis in a randomized, double-blind, placebo-controlled phase 3 trial [1] [2] |
| PlGF Fold-Change Cut-off | ≥2.2-fold [1] [2] | ≥2.0-fold [1] [2] |
| Median Overall Survival | 22.9 months (high PlGF) vs. 7.9 months (low PlGF) [1] [2] | 14.8 months (high PlGF) vs. 13.8 months (low PlGF) [1] [2] |
| Hazard Ratio (HR) | 0.30 (95% CI: 0.12-0.74) [1] [2] | 0.88 (95% CI: 0.67-1.15) [1] [2] |
| P-value | 0.009 [1] [2] | 0.340 [1] [2] |
The methodology for assessing PlGF in the this compound trials can serve as a reference protocol [2].
To evaluate the fold-change in serum PlGF concentration from baseline to study Week 4 as a predictive pharmacodynamic biomarker for this compound efficacy.
Fold-change = (PlGF concentration at Week 4) / (PlGF concentration at Baseline)
The following diagram illustrates the logical workflow and hypothesis that guided this biomarker validation effort.
Understanding PlGF biology helps explain why it was a candidate biomarker and the complexity of its regulation.
This genetic complexity may contribute to inter-patient variability in PlGF response, making it harder to establish a clear, universal cut-off value.
Here are answers to common questions about managing motesanib in combination regimens:
What is the maximum tolerated dose (MTD) of this compound in common combinations? The established MTD varies by combination. The most consistently tolerated dose is 100 mg once daily (QD) with many doublet and triplet regimens. A dose of 125 mg QD may be tolerable only with certain partners, such as erlotinib alone [1]. See Table 2 for specific combinations.
What are the most frequent this compound-related adverse events (AEs)? Commonly observed AEs across studies include diarrhea, fatigue, nausea, hypertension, and vomiting [2] [3] [1]. These were mostly grade 1 or 2 in severity. Serious AEs, including venous and arterial thromboembolic events, have been reported and require careful monitoring [2] [4].
Are there specific toxicity concerns for triplet combinations? Yes. Combining this compound with panitumumab and gemcitabine/cisplatin was found to be difficult to administer consistently. One study concluded that this specific triplet, "at the described doses and schedule, may be intolerable," highlighting the heightened risk with three-agent regimens [2] [4].
How does this compound dosing affect pharmacokinetics in combinations? Available evidence suggests that the pharmacokinetics of this compound are not markedly changed when co-administered with carboplatin/paclitaxel, gemcitabine, or erlotinib [3] [1] [5]. This indicates a low risk of pharmacokinetic drug-drug interactions with these agents.
The tables below summarize key quantitative data on safety and dosing from published clinical trials, providing a basis for dose selection and risk assessment.
Table 1: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD)
| This compound Combination Regimen | This compound Doses Tested | Key Dose-Limiting Toxicities (DLTs) | Established MTD |
|---|---|---|---|
| Panitumumab + Gemcitabine/Cisplatin [2] [4] | 0, 50, 75, 100, 125 mg QD; 75 mg BID | 1/8 patients (50 mg QD); 5/11 patients (125 mg QD) experienced DLTs. Venous thromboembolic events (n=10) [2]. | 100 mg QD |
| Carboplatin/Paclitaxel ± Panitumumab [3] | 50, 125 mg QD; 75 mg BID | Grade 4 pulmonary embolism (n=1, 50 mg QD); Grade 3 deep vein thrombosis (n=2, 125 mg QD & with panitumumab) [3]. | 125 mg QD |
| Gemcitabine + Erlotinib [1] | 50 mg QD, 75 mg BID, 125 mg QD, 100 mg QD | DLTs occurred in 11 patients across cohorts. The 125 mg QD dose was not tolerable with the triplet [1]. | 100 mg QD |
| Erlotinib alone [1] | 100 mg QD, 125 mg QD | This compound 125 mg QD was tolerable in combination with erlotinib alone [1]. | 125 mg QD |
| Gemcitabine alone [5] | 50 mg QD, 75 mg BID, 125 mg QD | No DLTs were reported in this study [5]. | 125 mg QD |
Table 2: Common this compound-Related Adverse Events
| Adverse Event | Incidence in Key Studies |
|---|---|
| Diarrhea | 53% of patients (with carboplatin/paclitaxel) [3]; 34% of patients (with gemcitabine/erlotinib) [1]. |
| Fatigue | 60% of patients (with carboplatin/paclitaxel) [3]; 21% of patients (with gemcitabine/erlotinib) [1]. |
| Hypertension | 38% of patients (with carboplatin/paclitaxel) [3]. |
| Nausea | 22% of patients (with carboplatin/paclitaxel) [3]; 32% of patients (with gemcitabine/erlotinib) [1]. |
| Vomiting | 23% of patients (with gemcitabine/erlotinib) [1]. |
The following methodology is adapted from a study investigating this compound alone and combined with chemotherapy in human NSCLC xenograft models [6]. The workflow is also summarized in the diagram below.
Title: In Vivo Xenograft Study Workflow
1. Objective To evaluate the antitumor efficacy of this compound, both as a single agent and in combination with cisplatin or docetaxel, across multiple human non-small-cell lung cancer (NSCLC) xenograft models with diverse genetic backgrounds [6].
2. Materials
3. Methods
When designing experiments with this compound combinations, keep these principles in mind:
The MONET1 trial was a phase III study investigating motesanib combined with carboplatin/paclitaxel versus chemotherapy alone in patients with advanced non-squamous non-small cell lung cancer (NSCLC). The primary endpoint was Overall Survival (OS).
The trial failed to demonstrate a statistically significant improvement in OS, despite improvements in secondary endpoints [1] [2]. The table below summarizes the core outcomes.
| Trial Parameter | This compound + Chemotherapy | Placebo + Chemotherapy | P-value / Hazard Ratio (HR) |
|---|---|---|---|
| Overall Survival (OS) | 13.0 months | 11.0 months | HR=0.90; P=0.14 [3] |
| Progression-Free Survival (PFS) | 5.6 months | 5.4 months | P<0.001 [1] [2] |
| Objective Response Rate (ORR) | 40% | 26% | P<0.001 [1] [2] |
| Grade ≥3 Adverse Events | 73% | 59% | - |
| Grade 5 Adverse Events | 14% | 9% | - |
For researchers analyzing this outcome, the following factors are critical to consider.
To better understand the trial flow and the subsequent hypothesis generated from the subgroup analysis, review the following diagrams.
Trial progression from phase II to MONET-A outcome
Key factors contributing to the MONET1 trial outcome
The following table summarizes the findings from a phase 1b clinical trial that directly investigated the combination of motesanib, erlotinib, and gemcitabine in patients with solid tumors [1] [2].
| Parameter | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | This compound 100 mg once daily (QD) was established as the MTD when combined with erlotinib and gemcitabine [1] [2]. |
| Effect on this compound PK | The pharmacokinetics of this compound were not markedly affected by co-administration with erlotinib and gemcitabine, or with erlotinib alone [1] [2]. |
| Effect on Erlotinib PK | Erlotinib exposure appeared lower after co-administration with gemcitabine and/or this compound compared to erlotinib alone [1] [2]. |
| Key Tolerability Finding | This compound 125 mg QD was tolerable only when combined with erlotinib alone, and not with the triple combination of this compound, erlotinib, and gemcitabine [1] [2]. |
Understanding the mechanisms of action and metabolism of each drug helps explain potential interactions and guides troubleshooting.
The following diagram illustrates the primary molecular targets and the potential site of pharmacokinetic interaction for these drugs:
Erlotinib has a complex pharmacokinetic profile that can lead to interactions with other drugs:
For researchers designing studies on this combination, here are key protocols and considerations.
Based on the phase 1b trial, here is a validated dosing schedule [1]:
The table below summarizes the distinct toxicity profiles of motesanib and bevacizumab when used in combination therapies for advanced solid tumors, based on data from clinical trials [1] [2] [3].
| Feature | This compound | Bevacizumab |
|---|---|---|
| Drug Type | Small-molecule, oral Tyrosine Kinase Inhibitor (TKI) [4] | Monoclonal Antibody (administered intravenously) [5] |
| Primary Target | VEGFR-1, -2, -3; PDGFR; c-Kit [4] | VEGF-A ligand [5] |
| Most Common Adverse Events (AEs) | Diarrhea, hypertension, nausea, fatigue, vomiting, decreased appetite [1] [2] | Fatigue, diarrhea, constipation, nausea, epistaxis (nosebleed) [1] |
| Notable Grade 3+ AEs | Higher incidence of severe diarrhea and hypertension [2] [3] | Gastrointestinal perforation, tumor hemorrhage [1] |
| Overall Tolerability | Higher incidence of AEs and specific Grade 5 events compared to bevacizumab in some studies [2] [3] | Generally manageable safety profile, though with distinct severe risks [1] [2] |
Here are the methodologies from key studies that generated the comparative toxicity data.
This early-stage study investigated the safety of combining the angiopoietin-inhibitor trebananib with VEGF-pathway inhibitors [1].
This study directly compared the efficacy and safety of this compound and bevacizumab in a specific cancer type [2] [6].
The following diagram illustrates the different biological targets of this compound and bevacizumab, which help explain their distinct toxicity profiles.
This visual highlights the key difference: bevacizumab acts extracellularly by binding to the VEGF ligand itself, preventing it from activating its receptor [5]. In contrast, This compound is a small molecule that works inside the cell to inhibit the VEGF receptor (VEGFR) and other related kinases like PDGFR [4]. This broader receptor inhibition is a key reason for this compound's different and often wider range of toxicities, such as hypertension and diarrhea [2] [3].
Q: Why does this compound cause a higher incidence of hypertension and diarrhea compared to bevacizumab?
Q: Are the toxicities of this compound and bevacizumab manageable in a clinical trial setting?
Q: Based on clinical evidence, which drug has a more favorable risk-benefit profile?
This guide uses the specific case of developing Placental Growth Factor (PLGF) as a pharmacodynamic biomarker for motesanib to illustrate common and critical difficulties in biomarker development for angiogenesis inhibitors [1] [2].
The core challenge is differentiating a true predictive biomarker (which identifies patients who will specifically benefit from the treatment) from a pharmacodynamic biomarker (which simply shows that the drug is hitting its biological target), especially when the drug itself fails to demonstrate a broad overall survival benefit [1] [2].
The quantitative data from these two phases highlights this stark contrast:
Table 1: Contrasting PLGF Biomarker Performance in Phase 2 vs. Phase 3 Trials
| Trial Phase | PLGF Fold-Change Cut-off | Patient Group (n) | Median Overall Survival (Months) | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|---|
| Phase 2 [1] | ≥ 2.2 | 18 | 22.9 | 0.30 (95% CI: 0.12-0.74) | 0.009 |
| < 2.2 | 19 | 7.9 | |||
| Phase 3 (MONET1) [1] | ≥ 2.0 | 229 | 14.8 | 0.88 (95% CI: 0.67-1.15) | 0.340 |
| < 2.0 | 127 | 13.8 | |||
| Phase 3 (Continuous Var.) [1] | log-transformed fold-change | - | - | 0.98 (95% CI: 0.79-1.22) | 0.868 |
A robust and validated assay is critical, and methods must be consistent across all stages of development.
The following diagram outlines the core experimental workflow for evaluating PLGF as a biomarker in these trials:
Understanding the biological mechanism is key to interpreting the biomarker data. PLGF is a VEGF homolog that is upregulated in response to hypoxia and VEGF pathway blockade [1] [2].
The following pathway diagram illustrates this mechanism and the site of this compound's action:
| Endpoint | Arm A: Motesanib 125 mg qd + CP | Arm B: this compound 75 mg b.i.d. + CP | Arm C: Bevacizumab 15 mg/kg q3w + CP |
|---|---|---|---|
| Objective Response Rate (ORR) | 30% (95% CI: 18% to 43%) | 23% (95% CI: 13% to 36%) | 37% (95% CI: 25% to 50%) [1] |
| Median Progression-Free Survival (PFS) | 7.7 months | 5.8 months | 8.3 months [1] |
| Median Overall Survival (OS) | 14.0 months | 12.8 months | 14.0 months [1] |
| Grade 5 AEs (not from progression) | 4 patients | 10 patients | 4 patients [1] |
| General Toxicity | Higher, but manageable | Higher, but manageable | Lower than this compound arms [1] |
The data comes from a phase II, multicenter, open-label, randomized study (ClinicalTrials.gov identifier: NCT00369070) [1].
Both drugs inhibit tumor angiogenesis but target different parts of the VEGF signaling pathway.
Diagram: VEGF Signaling Pathway Inhibition. Bevacizumab binds directly to the VEGF-A ligand, while this compound inhibits the intracellular kinase domain of the VEGF receptor.
For researchers and drug development professionals, this phase II study highlights several key considerations:
| Kit Mutant Genotype | Mutation Domain / Type | Motesanib IC50 (nM) | Imatinib IC50 (nM) |
|---|---|---|---|
| Δ552-559 [1] | Juxtamembrane (Primary) | 1 | 4 |
| V560D [1] | Juxtamembrane (Primary) | 5 | 7 |
| AYins503-504 [1] | Extracellular (Primary) | 18 | 48 |
| Y823D [1] | Activation Loop (Secondary) | 64 | 1,200 |
| V560D/V654A [1] | Juxtamembrane/Kinase I (Secondary) | 77 | 683 |
| V560D/T670I [1] | Juxtamembrane/Kinase I (Secondary) | 277 | 1,817 |
| D816V [1] | Activation Loop (Secondary) | >3,000 | >3,000 |
The experimental workflow used to generate this data typically involves assessing inhibition through autophosphorylation and cell proliferation assays [1].
The core methodologies from the key study are as follows [1]:
To better understand the context of these mutations and how the inhibitors work, the following diagram illustrates the Kit receptor structure and the common mutation sites.
The table below summarizes the antitumor activity of motesanib monotherapy (at 75 mg/kg twice daily) in five different human NSCLC xenograft models, each with distinct genetic backgrounds [1] [2].
| Xenograft Model | Confirmed Genetic Mutations | % Tumor Growth Inhibition vs. Vehicle (at 75 mg/kg BID) |
|---|---|---|
| A549 | KRAS, STK11 [2] | 107% [1] |
| NCI-H358 | KRAS [1] | 127% [1] |
| NCI-H1650 | NRAS, BRAF [1] | 78% [1] |
| NCI-H1299 | NRAS [1] | 72% [1] |
| Calu-6 | KRAS, TP53 [1] | 66% [1] |
This compound's activity is enhanced when combined with standard chemotherapy, with efficacy varying by tumor model and chemotherapeutic agent [1] [2].
| Combination Therapy | Xenograft Models Showing Significant Enhanced Efficacy |
|---|---|
| This compound + Cisplatin | Calu-6, NCI-H358, NCI-H1650 [1] |
| This compound + Docetaxel | A549, Calu-6 [1] |
The key findings are based on standardized in vivo and in vitro experiments [1] [2]:
This compound is an oral small-molecule antagonist that targets vascular endothelial growth factor receptors 1, 2, and 3, platelet-derived growth factor receptor, and Kit [1] [2]. The following diagram illustrates its primary mechanism in the tumor microenvironment.
This compound belongs to a class of multitargeted anti-angiogenic tyrosine kinase inhibitors. Other drugs in this class have also shown potential in overcoming resistance in NSCLC models.
The following table summarizes the key efficacy and safety data for vandetanib and other TKIs based on a 2020 meta-analysis of 34 studies [1].
| TKI (Cancer Type) | Partial Response Rate (95% CI) | Median Progression-Free Survival (95% CI) | Common Adverse Events [1] |
|---|---|---|---|
| Vandetanib (MTC) | 40% (25-56%) | 31 months (19-43 months) | QTc prolongation [1] |
| Lenvatinib (DTC) | 69% (57-81%) | 19 months (9-29 months) | Hypertension, Proteinuria [1] |
| Sorafenib (DTC) | Information missing | Information missing | Hand-foot syndrome [1] |
| Cabozantinib (MTC) | Information missing | Information missing | Information missing |
Abbreviations: CI (Confidence Interval), DTC (Differentiated Thyroid Cancer), MTC (Medullary Thyroid Cancer), TKI (Tyrosine Kinase Inhibitor).
Key points from the analysis:
Vandetanib is a multi-kinase inhibitor that targets several critical signaling pathways. The diagram below illustrates its mechanism of action and the experimental method used to identify it, based on a preclinical study using a human MTC model [2].
The preclinical study used the following key methodological steps [2]:
The table below summarizes the key findings from the phase 2 and phase 3 (MONET1) clinical trials that evaluated the predictive value of PlGF for this compound.
| Trial Phase | Patient Population | Treatment Regimen | PlGF Change & Association with Overall Survival (OS) | Study Outcome & Conclusion |
|---|
| Phase 2 [1] | Advanced non-squamous NSCLC [1] | this compound (125 mg QD) + carboplatin/paclitaxel [1] | - Mean 2.8-fold increase from baseline at week 4. [1]
Here are the methodologies used in the key studies to measure PlGF and evaluate its predictive value.
The following diagram illustrates the proposed mechanism of this compound and the rationale for investigating PlGF as a biomarker.
As the diagram shows:
The journey of PlGF as a biomarker for this compound highlights a common and critical challenge in oncology drug development: the difficulty of translating promising early biomarker signals into validated predictive tools [1]. Despite strong phase 2 data, the hypothesis did not hold up in a rigorous, larger phase 3 trial setting.
It is also important to note that other anti-VEGF therapies, such as bevacizumab and aflibercept, have been associated with dynamic changes in factors like VEGF-A and PlGF [3]. However, no validated predictive biomarker for any angiogenesis inhibitor has been established for routine clinical use, underscoring the complexity of tumor angiogenesis and resistance mechanisms [1] [4].
The study focused on the effect of motesanib, both alone and in combination with cisplatin, on cisplatin-resistant human bladder cancer cells (T24R2) [1]. The key quantitative findings are summarized in the table below.
| Treatment | Cell Viability (48h) | Combination Index (CI) | Apoptosis Rate | Cell Cycle Arrest | Key Protein Changes |
|---|---|---|---|---|---|
| This compound (50 µM) Monotherapy | Reduced | Not Applicable (N/A) | Increased | S phase increase | - |
| Cisplatin (2.5 µg/mL) Monotherapy | Reduced | N/A | Increased | S phase increase | - |
| This compound + Cisplatin (Combination) | Significantly Reduced | < 1.0 (Synergism) | Markedly Increased | Prominent S phase arrest | Increased: cleaved caspases, cleaved PARP, cytochrome c. Decreased: p-PI3K, p-Akt. |
To ensure the reproducibility of the experiments, the research team followed these standardized methodologies [1]:
The enhanced efficacy of the combination therapy is attributed to the simultaneous induction of apoptosis and inhibition of a key cell survival pathway [1].
The following diagram illustrates this mechanism and the experimental workflow used to discover it.
This preclinical evidence suggests that combining this compound with cisplatin is a promising strategy to overcome cisplatin resistance in bladder cancer [1]. The synergy arises from a dual mechanism: promoting programmed cell death (apoptosis) while concurrently blocking a critical pro-survival signal (PI3K/Akt pathway).
It is important to note that this data is from in vitro cell line models. Further research, including in vivo animal studies and clinical trials, is necessary to validate these findings and translate them into a potential therapeutic option for patients.